4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)
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Overview
Description
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a chemical compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 g/mol . This compound is also known by several other names, including 2,2-(4-Hydroxyphenyl)-4-methylpentane and 4,4’-Isobutylethylidenediphenol . It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon atom.
Preparation Methods
The synthesis of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. In biological systems, it can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function . The pathways involved include the activation or inhibition of gene expression related to hormone-responsive elements.
Comparison with Similar Compounds
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is unique among bisphenol compounds due to its specific structure and properties. Similar compounds include:
Bisphenol A (BPA): Widely used in the production of plastics and resins, but with more pronounced endocrine-disrupting effects.
Bisphenol S (BPS): Used as a BPA substitute, with similar applications but different chemical properties.
Bisphenol F (BPF): Another BPA alternative, used in various industrial applications.
Each of these compounds has distinct chemical and physical properties, influencing their suitability for different applications and their potential health and environmental impacts.
Biological Activity
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a synthetic organic compound belonging to the bisphenol family, with a chemical formula of C20H26O2. This compound features two 2-methylphenol units linked by a 4-methylpentane-2,2-diyl bridge. Its structural characteristics suggest potential biological activities, particularly in the context of endocrine disruption and interactions with estrogen receptors.
Chemical Structure and Properties
The compound is characterized by its two phenolic groups, which are significant for its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) can interact with estrogen receptor pathways. Such interactions may have implications for both therapeutic applications and potential health risks associated with endocrine disruption.
Endocrine Disruption
Studies have shown that bisphenols can mimic estrogen and bind to estrogen receptors, potentially leading to adverse health effects. For instance, 4,4'-Isopropylidene diphenol (Bisphenol A) has been widely studied for its endocrine-disrupting properties. Similar mechanisms are anticipated for 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol), necessitating further investigation into its binding affinities and biological effects.
Table 1: Comparative Analysis of Bisphenols
Compound Name | Structural Features | Biological Activity |
---|---|---|
4,4'-Isopropylidene diphenol (Bisphenol A) | Two phenolic groups linked by a carbon bridge | Known endocrine disruptor |
4,4'-(Propane-2,2-diyl)bis(2-methylphenol) | Similar backbone but different substituents | Varies in receptor binding affinity |
4,4'-(Butane-1,1-diyl)diphenol | Two phenolic groups connected by a butyl chain | Less studied; potential unique properties |
4-Methylphenyl ether | Contains ether linkage instead of a carbon bridge | Different reactivity profile |
Study on Estrogenic Activity
A study examining the estrogenic activity of various bisphenols found that compounds with similar structures to 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) exhibited varying degrees of binding affinity to estrogen receptors. This suggests that the compound may possess similar activity and could influence hormonal pathways in biological systems.
In Vitro Assays
In vitro assays conducted on related bisphenols have revealed significant impacts on cell proliferation and differentiation in hormone-sensitive tissues. These findings highlight the importance of assessing the biological activity of 4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) through similar experimental setups to understand its potential health implications .
Properties
CAS No. |
50628-55-2 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3-methylphenyl)-4-methylpentan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C20H26O2/c1-13(2)12-20(5,16-6-8-18(21)14(3)10-16)17-7-9-19(22)15(4)11-17/h6-11,13,21-22H,12H2,1-5H3 |
InChI Key |
RRTAHSFLJWLXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(CC(C)C)C2=CC(=C(C=C2)O)C)O |
Origin of Product |
United States |
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